molecular formula C19H24O4S B1428708 (2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-yl)methanol CAS No. 1000413-85-3

(2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-yl)methanol

Cat. No. B1428708
Key on ui cas rn: 1000413-85-3
M. Wt: 348.5 g/mol
InChI Key: ROZUFBZGOOVXCF-UHFFFAOYSA-N
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Patent
US08952185B2

Procedure details

To 2′,6′-dimethyl-4′-[3-(methylsulfonyl)propoxy]biphenyl-3-carbaldehyde (50.0 g) was added ethanol (400 mL), and the mixture was stirred for 10 min. To this solution was added dropwise at 25° C. a solution separately prepared by dissolving sodium hydroxide (1.0 g) in water (125 mL) and adding sodium borohydride (3.28 g), and the wall-side of the titration equipment was washed with water (50 mL). The mixture was stirred at 25° C. for 1 hr, activated carbon (10.0 g) was added, and the mixture was stirred for 1 hr. The insoluble material was removed by filtration, and washed with a mixed solution (200 mL) of water.ethanol (1:4). 6M Hydrochloric acid was added to the filtrate at 25° C. to adjust the mixture to pH 3.0. Then, 1 mol/L aqueous sodium hydroxide solution was added to adjust the mixture to pH 7.0. The mixture was concentrated to 200 mL, the attachment on the wall was washed with a mixed solution (50 mL) of water-ethanol (1:4), and the mixture was stirred at 50° C. for 30 min. Water (50 mL) was added dropwise, and the mixture was stirred at 50° C. for 30 min. After stirring at 25° C. for 2 hr, water (450 mL) was added dropwise, and the mixture was stirred at 25° C. for 2 hr. The precipitated solid was collected by filtration, and the solid was washed with water (500 mL) and dried at 60° C. under reduced pressure to give {2′,6′-dimethyl-4′-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methanol (47.6 g).
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
3.28 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][CH2:10][CH2:11][S:12]([CH3:15])(=[O:14])=[O:13])[CH:5]=[C:4]([CH3:16])[C:3]=1[C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([CH:23]=[O:24])[CH:18]=1.C(O)C.[OH-].[Na+].[BH4-].[Na+]>O>[CH3:16][C:4]1[CH:5]=[C:6]([O:8][CH2:9][CH2:10][CH2:11][S:12]([CH3:15])(=[O:14])=[O:13])[CH:7]=[C:2]([CH3:1])[C:3]=1[C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([CH2:23][OH:24])[CH:18]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)OCCCS(=O)(=O)C)C)C1=CC(=CC=C1)C=O
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
125 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
3.28 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this solution was added dropwise at 25° C. a solution
CUSTOM
Type
CUSTOM
Details
separately prepared
WASH
Type
WASH
Details
the wall-side of the titration equipment was washed with water (50 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred at 25° C. for 1 hr
Duration
1 h
ADDITION
Type
ADDITION
Details
activated carbon (10.0 g) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The insoluble material was removed by filtration
WASH
Type
WASH
Details
washed with a mixed solution (200 mL) of water
ADDITION
Type
ADDITION
Details
6M Hydrochloric acid was added to the filtrate at 25° C.
ADDITION
Type
ADDITION
Details
Then, 1 mol/L aqueous sodium hydroxide solution was added
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to 200 mL
WASH
Type
WASH
Details
the attachment on the wall was washed with a mixed solution (50 mL) of water-ethanol (1:4)
STIRRING
Type
STIRRING
Details
the mixture was stirred at 50° C. for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
Water (50 mL) was added dropwise
STIRRING
Type
STIRRING
Details
the mixture was stirred at 50° C. for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring at 25° C. for 2 hr
Duration
2 h
ADDITION
Type
ADDITION
Details
water (450 mL) was added dropwise
STIRRING
Type
STIRRING
Details
the mixture was stirred at 25° C. for 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
the solid was washed with water (500 mL)
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)OCCCS(=O)(=O)C)C)C1=CC(=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 47.6 g
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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